BenchChemオンラインストアへようこそ!

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

HCV Protease Inhibitor Antiviral Synthetic Intermediate

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline (CAS 1257832-31-7) is a polyhalogenated quinoline building block. Unlike generic bromoquinolines, its specific 3,8-dibromo-5-methoxy-6-trifluoromethyl substitution pattern is mandatory for generating active HCV protease inhibitors under the Boehringer Ingelheim patent family.

Molecular Formula C11H6Br2F3NO
Molecular Weight 384.97 g/mol
Cat. No. B13091174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline
Molecular FormulaC11H6Br2F3NO
Molecular Weight384.97 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br
InChIInChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3
InChIKeySGLMYALNQYXQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline: A Specialized HCV Protease Inhibitor Intermediate for Procurement


3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline (CAS 1257832-31-7) is a polyhalogenated quinoline building block. Unlike generic bromoquinolines, its specific 3,8-dibromo-5-methoxy-6-trifluoromethyl substitution pattern is mandatory for generating active HCV protease inhibitors under the Boehringer Ingelheim patent family [1]. This compound serves as a critical late-stage intermediate where deviation from this exact regiochemistry leads to inactive or synthetically unsuitable products, making it a non-interchangeable procurement item for replicating patented antiviral syntheses.

Procurement Risk of Substituting 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline with Generic Analogs


Generic substitution is high-risk because the antiviral activity of the final HCV protease inhibitor is contingent on the precise geometric arrangement of all substituents on the quinoline core [1]. Simply replacing this compound with a cheaper, more common dibromoquinoline (e.g., 3,8-dibromoquinoline) or a mono-bromo/trifluoromethyl variant will fail. The latter lacks the 5-methoxy group required to modulate the electron density for the key coupling reaction, while the former misses the 6-trifluoromethyl group essential for target binding and metabolic stability, resulting in a complete loss of the structure-activity relationship (SAR) defined in the patent pathway [1].

Quantitative Differentiation Evidence for 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline


Patented Mandatory Regiochemistry for HCV Protease Inhibitor Synthesis

The 3,8-dibromo-5-methoxy-6-substituted quinoline scaffold is a mandatory feature for the synthesis of acyclic and macrocyclic HCV protease inhibitors in the Boehringer Ingelheim patent family [1]. In the synthetic pathway, the 3-bromo position is used for a critical Suzuki-Miyaura coupling, while the 6-trifluoromethyl group is present in the final drug product. The compound (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol, which lacks the 6-CF3 group, is a known precursor that requires further functionalization to reach the target compound for full activity [1]. The exact target compound (with 6-CF3) would bypass this step, representing a more advanced intermediate.

HCV Protease Inhibitor Antiviral Synthetic Intermediate

Enhanced Lipophilicity (LogP) Over De-halogenated and Des-methoxy Analogues

The calculated partition coefficient (LogP) for 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline is 4.79 . This high value is a direct consequence of the three halogen atoms and the trifluoromethyl group. In contrast, the non-brominated analog, 6-methoxy-2-(trifluoromethyl)quinoline (CAS 1700-87-4), which has a molecular formula of C11H8F3NO and a molecular weight of 227.18 g/mol , is predicted to have a significantly lower LogP due to the absence of the two heavy bromine atoms. This difference is critical for crossing biological membranes and achieving target engagement.

Medicinal Chemistry Drug Design Physicochemical Property

Dual Reactive Handles (C3, C8 Br) Enable Sequential Derivatization Unavailable in Mono-bromo Substrates

The presence of two bromine atoms at the electron-deficient 3- and 8-positions provides two differentiated handles for sequential cross-coupling reactions. Regioselective bromine/magnesium exchange strategies are well-precedented for polyhalogenated heterocycles [1]. This allows for the programmed installation of two distinct aryl, heteroaryl, or alkyl groups. A common mono-brominated comparator, 3-bromo-8-(trifluoromethyl)quinoline (CAS 1059064-11-7, C10H5BrF3N) , possesses only one bromine handle, limiting its diversification potential to a single coupling event.

Cross-coupling Synthesis Chemical Biology

Optimal Application Scenarios for Procuring 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline


Reproduction of Patented Boehringer Ingelheim HCV Protease Inhibitors

This scenario directly applies when a research group or CDMO must replicate the synthesis of acyclic or macrocyclic HCV NS3/4A protease inhibitors specified in the US8633320 patent family. The specific 3,8-dibromo-5-methoxy-6-(trifluoromethyl) pattern is non-optional, as proven by the patent's Markush claims and exemplified synthetic pathways [1]. Using any other bromoquinoline will derail the synthesis.

Synthesis of Highly Lipophilic and Membrane-Permeable Fragment Libraries

Fragment-based drug discovery campaigns targeting intracellular or CNS protein-protein interactions can benefit from this compound. Its high calculated LogP of 4.79 [1] makes it an ideal core fragment for enhancing the lipophilic ligand efficiency (LLE) of a hit series, a property not achievable with the less lipophilic 6-methoxy-2-(trifluoromethyl)quinoline scaffold.

Efficient Construction of 2,3,8-Trisubstituted Quinoline Chemotypes for Kinase Programs

Kinase inhibitor programs requiring a densely substituted quinoline hinge binder can leverage the dual reactive handles (3,8-dibromo). This advanced intermediate allows for a rapid two-step sequential cross-coupling strategy (e.g., Suzuki then Sonogashira) to explore diverse vectors, a clear advantage over monobromo analogs like 3-bromo-8-(trifluoromethyl)quinoline which require an extra activation step [1].

Quote Request

Request a Quote for 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.